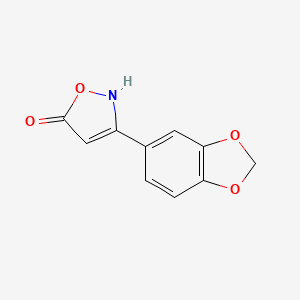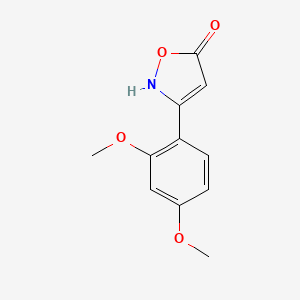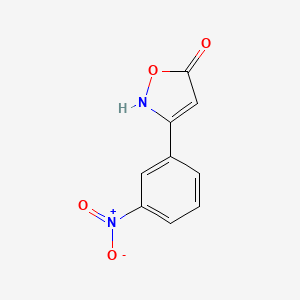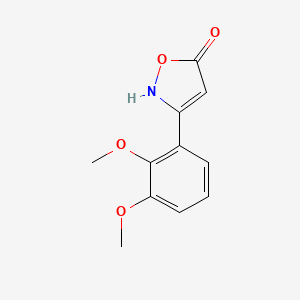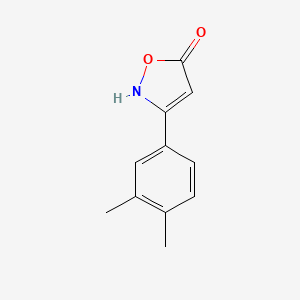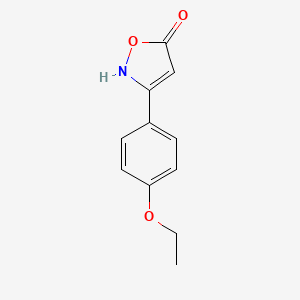
3-(4-Ethoxyphenyl)-1,2-oxazol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that cause the compound to react, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .科学研究应用
3-(4-Ethoxyphenyl)-1,2-oxazol-5-ol has a wide range of applications in the scientific research field. It is a key component in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of heterocyclic compounds, such as pyridines and quinolines, which are widely used in the pharmaceutical and agrochemical industries. Additionally, this compound is used in the synthesis of polymers, dyes, and catalysts, and in the preparation of materials for organic light emitting diodes (OLEDs).
作用机制
The mechanism of action of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-ol is not fully understood. However, it is believed that the compound is able to act as an electron-withdrawing group, which allows it to interact with other molecules and modify their reactivity. Additionally, the compound is thought to act as a catalyst in certain reactions, which can increase the rate of a reaction and/or reduce the amount of energy needed to carry out the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, the compound has been shown to have some anti-inflammatory and antioxidant properties in animal models. Additionally, the compound has been shown to inhibit the growth of certain types of bacteria and fungi, suggesting that it may have some antimicrobial properties.
实验室实验的优点和局限性
The main advantage of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-ol for lab experiments is its versatility. The compound can be used in a variety of different reactions, and its electron-withdrawing properties make it useful for modifying the reactivity of other molecules. Additionally, the compound is relatively easy to synthesize and is available in a variety of different forms, making it easy to use in the lab. However, the compound can be toxic if mishandled, and its effects on biochemical and physiological processes are not fully understood.
未来方向
The future of 3-(4-Ethoxyphenyl)-1,2-oxazol-5-ol is promising. Future research could focus on further exploring the compound's biochemical and physiological effects, as well as its potential applications in the pharmaceutical and agrochemical industries. Additionally, research could be conducted to develop new methods for synthesizing the compound, as well as new methods for using the compound in organic synthesis. Finally, research could be conducted to explore the potential of this compound as a catalyst in various reactions.
合成方法
3-(4-Ethoxyphenyl)-1,2-oxazol-5-ol is most commonly synthesized via a condensation reaction between 4-ethoxyphenol and ethyl formate. This reaction is catalyzed by a strong base such as sodium hydroxide, and yields the oxazole compound in high yields. Alternatively, this compound can also be synthesized using a Friedel-Crafts alkylation reaction of an acetophenone with ethyl formate, followed by a cyclization reaction with a strong base.
安全和危害
属性
IUPAC Name |
3-(4-ethoxyphenyl)-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-14-9-5-3-8(4-6-9)10-7-11(13)15-12-10/h3-7,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTPWKCRTGNFDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)ON2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-Dicyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345996.png)
![3-Bromo-5-(3-cyclopropyl-[1,2,4]oxadiazol-5-yl)-pyridine](/img/structure/B6346001.png)
![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6346006.png)
![5-(2-Chloro-5-nitro-phenyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6346014.png)

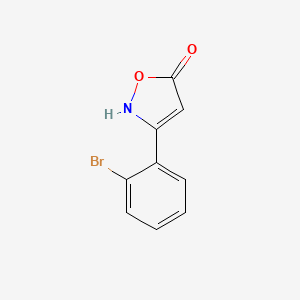
![3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine](/img/structure/B6346033.png)
![5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole](/img/structure/B6346034.png)

